molecular formula C8H13NO3 B3027913 Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate CAS No. 1434128-57-0

Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

Cat. No. B3027913
CAS RN: 1434128-57-0
M. Wt: 171.19
InChI Key: MGHKZGVMYAFOPO-UHFFFAOYSA-N
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Description

Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. The specific structure of methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate suggests that it is a pyrrolidine with additional functional groups, such as a ketone (oxo), a carboxylate ester, and methyl substituents.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could potentially be adapted for the synthesis of methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate derivatives . Additionally, the synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate demonstrates the versatility of pyrrolidine derivatives as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often studied using X-ray crystallography. For example, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed using single crystal X-ray analysis . Similarly, the molecular structure of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was determined by single crystal X-ray structural analysis, which could provide insights into the structural characteristics of methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions. For instance, the synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides involves the transformation of methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates into different derivatives through reactions such as tosyloxy and chloro derivatization, followed by Suzuki-Miyaura arylations . These reactions could potentially be applied to methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate to obtain various substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are often characterized using spectroscopic methods and quantum chemical calculations. For example, a combined experimental and theoretical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its spectroscopic properties, NBO analysis, and multiple interaction analysis . Similarly, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate included FT-IR, NMR, UV-Vis, and mass spectroscopy, as well as quantum chemical calculations to evaluate its properties . These methods could be used to analyze the physical and chemical properties of methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate.

Scientific Research Applications

  • Synthesis of Novel Compounds : It's used as an intermediate in synthesizing novel compounds. For instance, Beji (2015) discussed its application in synthesizing methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines, which are used in the preparation of α-methylene-β-lactams and α,β-difunctionalized pyrrol-2(3H)-ones (Beji, 2015).

  • Organic Chemistry and Reactions : It plays a role in various organic reactions. For example, Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and an excess of formaldehyde in methanol, leading to the identification of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate (Srikrishna, Sridharan, & Prasad, 2010).

  • Marine-Derived Fungal Compounds : Lu et al. (2012) isolated new compounds from the marine-derived fungus Trichoderma atroviride, including (3′-hydroxybutan-2′-yl)5-oxopyrrolidine-2-carboxylate, highlighting its potential in marine biotechnology (Lu et al., 2012).

  • Antimicrobial Applications : Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities, indicating its use in developing new antimicrobial agents (Hublikar et al., 2019).

  • Plant Sterol Biosynthesis : Pascal, Taton, and Rahier (1993) studied the enzymatic systems in maize embryos that catalyze the oxidative C4-monodemethylation of 4,4-dimethyl- and 4 alpha-methylsterols, contributing to understanding plant sterol biosynthesis (Pascal, Taton, & Rahier, 1993).

  • Chemical Synthesis Techniques : Photiadou, Stathakis, and Gallos (2008) discussed the reduction of Michael addition products of nitro compounds to dimethyl maleate leading to the spontaneous formation of respective 2-alkyl-5-oxopyrrolidine-3-carboxylic acid methyl esters, showing its role in chemical synthesis techniques (Photiadou, Stathakis, & Gallos, 2008).

Safety and Hazards

“Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate” has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)4-9-6(10)5(8)7(11)12-3/h5H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHKZGVMYAFOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174296
Record name 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

CAS RN

1434128-57-0
Record name 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 4,4-dimethyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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